

3-Bromo-5-methylpyridine-2-carboxylic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-methylpyridine-2-carboxylic acid

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Technical Guide: 3-Bromo-5-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a bromine atom, and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization.

Core Compound Data

The key quantitative data for **3-Bromo-5-methylpyridine-2-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][2][3]
Molecular Weight	216.03 g/mol	[1][2][4]
CAS Number	1211515-68-2	[1][2]
Appearance	White solid	[1][2]
Purity	Typically ≥97%	[2]
Storage Temperature	2-8°C under inert gas	[1]

Experimental Protocols

Synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid

A common and effective method for the synthesis of **3-Bromo-5-methylpyridine-2-carboxylic acid** involves the direct bromination of 5-methylpyridine-2-carboxylic acid.[1]

Materials:

- 5-methylpyridine-2-carboxylic acid
- N-bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Dichloromethane (DCM)

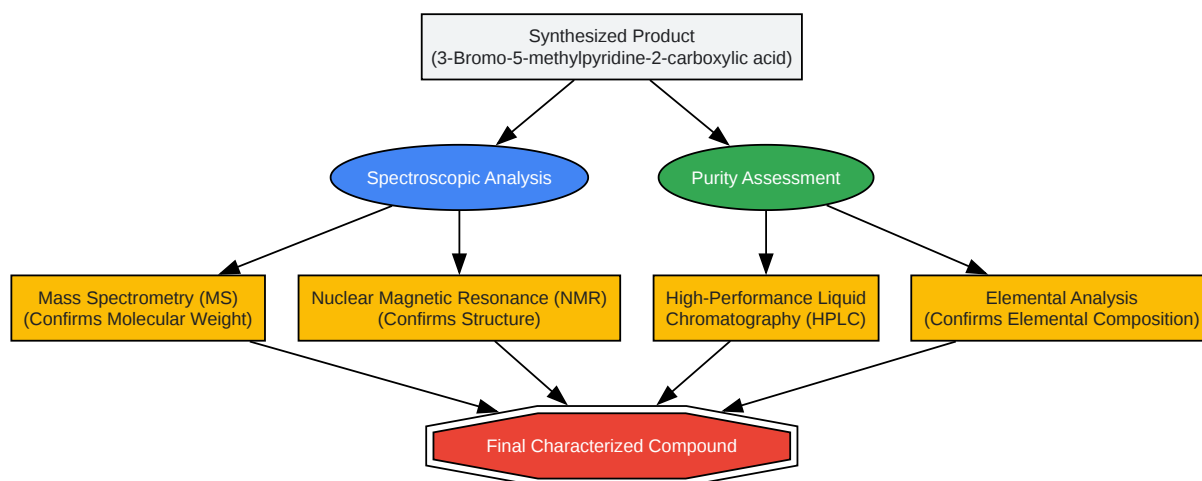
Procedure:

- In a round-bottom flask, dissolve 5-methylpyridine-2-carboxylic acid in dichloromethane.
- Add N-bromosuccinimide (NBS) as the brominating agent to the solution.
- Introduce a catalytic amount of azobisisobutyronitrile (AIBN) to initiate the reaction.

- The reaction is typically stirred at a controlled temperature to ensure selective bromination at the 3-position of the pyridine ring.
- Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve washing with aqueous solutions to remove unreacted reagents and byproducts.
- The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure **3-Bromo-5-methylpyridine-2-carboxylic acid**.

Compound Characterization Workflow

The structural confirmation and purity assessment of the synthesized **3-Bromo-5-methylpyridine-2-carboxylic acid** are critical. The following logical workflow outlines the key analytical steps.



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*Figure 1: Logical workflow for the characterization of **3-Bromo-5-methylpyridine-2-carboxylic acid**.*

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- To cite this document: BenchChem. [3-Bromo-5-methylpyridine-2-carboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578522#3-bromo-5-methylpyridine-2-carboxylic-acid-molecular-weight-and-formula]

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